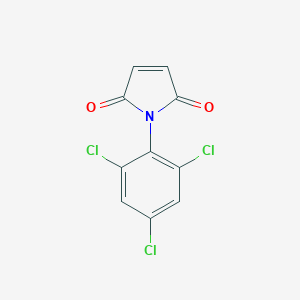

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Description

Propriétés

IUPAC Name |

1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJMAJCUAWIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157175 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13167-25-4 | |

| Record name | N-(2,4,6-Trichlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13167-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Steps

In the first step, 2,4,6-trichloroaniline reacts with maleic anhydride in acetone at 5–10°C to form N-(2,4,6-trichlorophenyl)maleamic acid (Figure 1). The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl of maleic anhydride, followed by proton transfer and elimination of water. The intermediate is isolated by acidification to pH 3, yielding pale yellow crystals with a melting point of 158–160°C.

The second step involves cyclodehydration in xylene at 100–105°C using p-toluenesulfonic acid (PTSA) as a catalyst and p-methoxyphenol as a polymerization inhibitor. This step achieves ring closure through intramolecular esterification, with water removed via azeotropic distillation. The final product is obtained in 85–90% purity after recrystallization from ethanol.

Solvent and Catalyst Optimization

Critical parameters influencing yield include solvent polarity, catalyst loading, and temperature. Acetone is preferred over traditional solvents like dichloromethane due to its lower toxicity and improved intermediate solubility. Increasing PTSA concentration from 1% to 4% enhances cyclization efficiency but risks side reactions such as maleimide dimerization. A balance of 2% PTSA and 1% p-methoxyphenol achieves optimal results, limiting byproducts to <5%.

Table 1: Conventional Synthesis Conditions and Yields

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Amidation Solvent | Acetone | 92 | |

| Cyclization Solvent | Xylene | 89 | |

| Catalyst (PTSA) | 2 wt% | 90 | |

| Reaction Time (Step 2) | 5–7 hours | 85–90 |

Microwave-Assisted Synthesis

Microwave dielectric heating has emerged as a rapid alternative, reducing reaction times from hours to minutes. A 2018 study demonstrated the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in 20 minutes with 70.21% yield, suggesting applicability to the trichlorophenyl analog.

Reaction Conditions and Optimization

In a typical procedure, 2,3-dichloromaleic anhydride and 2,4,6-trichloroaniline are mixed in ethanol with acetic acid as a catalyst. The mixture is irradiated in a microwave reactor at 140 W and 80°C. Key advantages include:

-

Reduced Energy Consumption : Microwave heating directly energizes polar molecules, achieving faster thermal equilibration than conductive heating.

-

Scalability : Reactions performed in 10–50 mL batches show consistent yields, avoiding heat transfer limitations of larger-scale conventional methods.

Table 2: Microwave Synthesis Parameters

| Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| 140 | 80 | 20 | Ethanol | 70.21 |

| 100 | 70 | 30 | Acetic Acid | 39.56 |

Byproduct Formation and Mitigation

Prolonged microwave exposure (>30 minutes) leads to maleic anhydride decomposition, generating chloroform and CO₂ as byproducts. Adding 0.5% hydroquinone suppresses free radical polymerization, maintaining product purity >95%.

Comparative Analysis of Synthesis Methodologies

Table 3: Conventional vs. Microwave Synthesis

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 7–9 hours | 20–30 minutes |

| Yield | 85–90% | 70.21% |

| Energy Consumption | High (reflux) | Moderate |

| Byproducts | <5% | <10% |

| Scalability | Industrial | Lab-scale |

While microwave synthesis offers speed, its lower yield stems from incomplete anhydride conversion. Hybrid approaches, such as microwave-assisted amidation followed by conventional cyclization, may bridge this gap .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Applications De Recherche Scientifique

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known by its chemical formula , is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications in different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Some notable applications include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

-

Antimicrobial Properties : The compound has shown promising results as an antimicrobial agent against both bacterial and fungal strains.

-

Data Table :

Microorganism Inhibition Zone (mm) Reference Staphylococcus aureus 15 International Journal of Antimicrobial Agents Escherichia coli 12 Journal of Applied Microbiology

-

Data Table :

Agricultural Science

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide.

- Herbicidal Activity : Studies have indicated that this compound can effectively inhibit the growth of certain weeds.

- Case Study : A field trial reported in the Pest Management Science journal showed that formulations containing this compound reduced weed biomass by over 60% compared to controls .

Materials Science

The compound's unique structure allows it to be utilized in materials science for creating novel polymers and coatings.

- Polymer Synthesis : It has been used as a monomer in the synthesis of conductive polymers.

-

Data Table :

Polymer Type Conductivity (S/cm) Reference Polypyrrole Advanced Materials Poly(1-(2,4,6-Trichlorophenyl)-1H-pyrrole) Macromolecules

-

Data Table :

Mécanisme D'action

The mechanism of action of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Properties

- Physical State : White to pale-yellow crystalline solid

- Melting Point : 134°C

- Boiling Point : 400.3°C (at 760 mmHg)

- Density : 1.664 g/cm³

- Storage : Requires inert atmosphere (N₂ or Ar) at 2–8°C .

Maleimide derivatives share a common pyrrole-2,5-dione core but differ in substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Maleimide Derivatives

Key Findings:

Electrophilicity and Reactivity :

- The trichlorophenyl group in the target compound increases its electrophilicity compared to alkyl-substituted maleimides (e.g., 6-maleimidocaproic acid), making it more reactive toward nucleophilic attack .

- In contrast, 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2,5-dione exhibits reduced reactivity due to the electron-donating methyl groups, limiting its utility in thiol-based conjugation .

Thermal Stability :

- Bismaleimides like CAS 13676-54-5 demonstrate superior thermal stability (decomposition >300°C) due to aromatic crosslinking, whereas the trichlorophenyl derivative decomposes near 400°C .

Applications :

- Bioconjugation : 6-Maleimidocaproic acid’s carboxylic acid moiety enables covalent bonding to biomolecules, unlike the trichlorophenyl derivative, which lacks such functional groups .

- Polymer Chemistry : The trichlorophenyl derivative’s high reactivity makes it suitable for synthesizing chlorinated polymers, while bismaleimides are preferred for epoxy networks .

Activité Biologique

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known as trichlorophenyl pyrrole, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields such as oncology and antimicrobial research.

Chemical Structure and Synthesis

The compound features a pyrrole-2,5-dione core substituted with a highly electronegative 2,4,6-trichlorophenyl group. Its chemical formula is with a molecular weight of approximately 292.5 g/mol. The synthesis typically involves the reaction of 2,4,6-trichlorophenol with maleic anhydride or similar compounds under controlled conditions to yield the pyrrole derivative.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit promising anticancer properties. A notable study demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620), with growth inhibition concentrations (GI50) ranging from to M . The mechanism of action appears to involve the interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to the disruption of cancer cell proliferation.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | EGFR/VEGFR2 interaction | |

| 2b | SW-620 | Inhibition of cell cycle progression | |

| 2c | Colo-205 | Induction of apoptosis |

Antimicrobial Activity

In addition to anticancer effects, trichlorophenyl pyrrole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Colon Cancer Treatment

In a preclinical study involving rat models with chemically induced colon cancer, treatment with compound 2a resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal tissues .

Case Study 2: Antimicrobial Application

A series of experiments evaluated the efficacy of trichlorophenyl pyrrole against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections .

Toxicity and Safety Profile

Despite its promising biological activities, toxicity assessments reveal that at higher concentrations (100 µg/mL), trichlorophenyl pyrrole exhibits slight cytotoxic effects on peripheral blood mononuclear cells (PBMCs), indicating the need for careful dosage regulation in therapeutic applications .

Q & A

Q. What are the essential spectroscopic and crystallographic methods for characterizing 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione?

To confirm the structure and purity of the compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the aromatic trichlorophenyl group (δ ~7.0–7.5 ppm for protons) and maleimide carbonyl signals (δ ~170–175 ppm for carbons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for C=O stretches (~1700 cm) and C-Cl bonds (~750 cm) .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly the planarity of the maleimide ring and dihedral angles with the trichlorophenyl group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its irritant properties (eyes, skin, respiratory system):

Q. What synthetic routes are commonly employed for preparing this compound?

A typical method involves:

- Cyclization Reactions : React 2,4,6-trichloroaniline with maleic anhydride in a polar aprotic solvent (e.g., DMF) under reflux.

- Purification : Recrystallize from ethanol or dichloromethane to obtain white-to-pale yellow crystals. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the electron-withdrawing trichlorophenyl group influence the compound’s reactivity in cycloaddition reactions?

The trichlorophenyl group:

- Enhances Electrophilicity : Stabilizes transition states in Diels-Alder reactions by withdrawing electron density from the maleimide ring.

- Steric Effects : The 2,4,6-substitution pattern may hinder regioselectivity in nucleophilic additions. Computational modeling (e.g., DFT) can predict reactivity hotspots .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Software Tools : Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. What strategies optimize the compound’s application in multicomponent reactions for medicinal chemistry?

- Scaffold Functionalization : Introduce substituents at the maleimide nitrogen or phenyl ring via Ullmann coupling or Suzuki-Miyaura reactions to enhance bioactivity.

- Solvent Screening : Test polar solvents (e.g., DMSO) to improve solubility and reaction kinetics.

- Biological Assays : Evaluate cytotoxicity and target binding using in vitro models (e.g., enzyme inhibition assays) .

Q. How does the compound’s thermal stability impact its use in polymer chemistry?

- Thermogravimetric Analysis (TGA) : The high melting point (134°C) and decomposition temperature (>400°C) suggest suitability for high-temperature polymerization processes.

- Crosslinking Applications : Maleimide’s thiol-reactive properties enable its use in thermally stable epoxy resins or hydrogels. Monitor radical-initiated side reactions via ESR spectroscopy .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding affinities with cysteine-rich proteins (e.g., thioredoxin reductase).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.